molecular formula C8H7N3O2 B8226552 methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B8226552
M. Wt: 177.16 g/mol
InChI Key: AXMXEVBWSOKBAX-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₇N₃O₂ CAS Number: Not explicitly provided in the evidence, but closely related derivatives (e.g., ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are listed with CAS 52798-84-2 . Structure: The compound consists of a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, with a methyl ester group at position 2. This ester group enhances solubility and reactivity, making it a versatile intermediate in medicinal and organic chemistry .

Properties

IUPAC Name

methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-6)10-4-11-7/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMXEVBWSOKBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable nitrile or amide can lead to the formation of the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate exhibits significant biological activities:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
  • Enzyme Inhibition : Its structure suggests interactions with enzymes involved in metabolic pathways, which could be leveraged for drug development targeting specific diseases like cancer and diabetes.

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

  • Drug Development : Its unique properties make it suitable for the design of new pharmaceuticals aimed at treating diseases associated with aberrant protein kinase activity.
  • Structure-Activity Relationship Studies : The compound serves as a valuable scaffold for synthesizing analogs to study their biological activities and optimize therapeutic effects.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFindings
Morales-Salazar et al. (2023)Investigated the synthesis of related compounds and their cytotoxic effects against breast carcinoma cell lines, highlighting binding affinities with key proteins involved in cancer progression .
Patent Analysis (2014)Described the utility of pyrimidine compounds in treating diseases linked to protein kinases, emphasizing the role of this compound as a promising therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyrrolo[3,2-d]pyrimidine derivatives significantly influence their physicochemical properties, synthetic utility, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/ID
Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate Methyl ester at position 4 C₈H₇N₃O₂ High reactivity in nucleophilic substitutions; intermediate for drug synthesis EN300-37268751
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Ethyl ester at position 7; ketone at position 4 C₁₀H₁₁N₃O₃ Lower solubility due to ketone; used in heterocyclic scaffold synthesis 853058-41-0
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate Chlorine at position 2; methyl ester at position 4 C₈H₆ClN₃O₂ Enhanced electrophilicity for cross-coupling reactions 2089277-65-4
Ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Ethyl ester at position 7; amino group at position 4 C₉H₁₀N₄O₂ Improved hydrogen-bonding capacity for crystal engineering 52798-84-2
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Methyl group at position 5; ketone at position 4 C₇H₇N₃O Reduced solubility; used in kinase inhibitor synthesis 919278-72-1

Key Findings

Ester Position and Reactivity :

  • Methyl esters (e.g., this compound) exhibit higher reactivity in nucleophilic acyl substitutions compared to ethyl esters (e.g., ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) due to reduced steric hindrance .
  • Ethyl esters, however, offer better stability in acidic conditions, as seen in the synthesis of 6-benzoyl-3-ethyl-2-methoxy derivatives .

Halogen Substitution :

  • Chlorine at position 2 (e.g., methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate) increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for functionalization .
  • Bromo- and iodo-substituted derivatives (e.g., 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine) are pivotal in palladium-catalyzed coupling reactions for drug discovery .

Amino and Oxo Functional Groups: Amino groups at position 4 (e.g., ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) enhance hydrogen-bonding interactions, critical for crystal packing and supramolecular assembly . Oxo groups at position 4 (e.g., 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) reduce solubility but improve binding affinity in kinase inhibitors .

Synthetic Yields :

  • Methyl derivatives often achieve higher yields (e.g., 92% for N⁴-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine) compared to bulkier analogs due to streamlined reaction pathways .

Biological Activity

Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolo-pyrimidine core structure. The molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 164.16 g/mol. Its unique structure enables it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of kinases involved in cancer progression and other diseases .
  • Modulation of Signaling Pathways : By interacting with cellular receptors, this compound can modulate signaling pathways that are crucial for cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 (µM)
A549 (lung cancer)15.6
MCF-7 (breast cancer)12.3
HeLa (cervical cancer)10.5

These results indicate that the compound effectively inhibits the growth of these cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies have reported its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound could be further developed as an antimicrobial agent .

Case Studies

  • Inhibition of RET Kinase : A study explored derivatives of pyrrolo[2,3-d]pyrimidines as inhibitors for RET kinase, which is implicated in several cancers. The derivatives showed promising results with IC50 values indicating effective inhibition, highlighting the potential of this compound as a lead compound in this context .
  • Antihyperglycemic Activity : Another investigation focused on the antihyperglycemic effects of pyrrolopyrimidine derivatives. The results indicated that compounds similar to this compound could improve glucose metabolism in diabetic models, suggesting a role in diabetes management .

Q & A

Q. What are the established synthetic routes for methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step cyclocondensation and functionalization. For example, ethyl pyrazole carboxylate derivatives are synthesized via refluxing precursors like ethyl acetoacetate with formamidine or dimethylformamide dimethyl acetal (DMF-DMA) . Key intermediates are characterized using 1^1H NMR (e.g., δ 2.61–3.77 ppm for methyl and methoxy groups) and TLC (Rf values in MeOH:CHCl3 systems) . Single-crystal X-ray diffraction (mean C–C bond length: 0.005 Å, R factor: 0.054) ensures structural validation .

Q. How can solubility and stability challenges be addressed during purification?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) improves purity (>95%) . For hygroscopic intermediates, lyophilization or storage under inert gas (N2) is recommended. Membrane separation technologies (CRDC subclass RDF2050104) can isolate byproducts .

Q. What spectroscopic techniques are critical for confirming the core structure?

  • Methodological Answer : 1^1H NMR identifies substituents (e.g., aromatic protons at δ 6.49–7.89 ppm) , while IR confirms carbonyl stretches (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]<sup>+</sup> for C9H8ClN3 at m/z 210.0432) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for methyl pyrrolopyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps . ICReDD’s reaction path search methods reduce trial-and-error by integrating computational data (e.g., Gibbs free energy profiles) with experimental validation . For example, ACD/Labs Percepta predicts logP (2.1) and solubility (~1.2 mg/mL in water) to guide solvent selection .

Q. How should researchers resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., chloro vs. ethyl groups at position 5) . For DHFR inhibitors, IC50 values should be validated using enzyme assays (e.g., Lactobacillus casei DHFR) and compared with controls like methotrexate . Conflicting data may arise from assay conditions (pH, temperature) or impurity levels—HPLC purity >98% is critical .

Q. What strategies improve yield in large-scale synthesis while minimizing waste?

  • Methodological Answer : Process intensification using continuous-flow reactors (CRDC subclass RDF2050112) enhances heat/mass transfer for exothermic steps . Membrane separation (RDF2050104) recovers unreacted precursors (e.g., 10–15% recovery of ethyl acetoacetate) . Green chemistry metrics (E-factor <5) are achievable via solvent recycling (e.g., DMF) .

Q. How can methyl pyrrolopyrimidine derivatives be tailored for kinase inhibition studies?

  • Methodological Answer : Substituent engineering at positions 4 and 7 (e.g., chloro for halogen bonding, morpholinyl for solubility) modulates ATP-binding pocket interactions . In silico docking (AutoDock Vina) identifies key residues (e.g., Lys68 in EGFR kinase), validated by IC50 assays .

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